Hexafluoromolybdate(2-)
Description
Hexafluoromolybdate(2−), with the chemical formula $[MoF6]^{2-}$, is a coordination complex where molybdenum is in the +4 oxidation state, surrounded by six fluoride ligands. This anion is part of the broader class of hexafluorometallates, which are critical in materials science, catalysis, and nuclear chemistry. Its structure typically adopts an octahedral geometry, with Mo–F bond lengths ranging between 1.85–1.95 Å, as observed in analogous hexafluorometallates like $[UF6]^{2-}$ . The compound’s stability in aqueous and non-aqueous solvents depends on pH and counterion interactions, making it relevant for industrial applications such as electroplating and fluoride-ion batteries .
Properties
Molecular Formula |
F6Mo-2 |
|---|---|
Molecular Weight |
209.9 g/mol |
IUPAC Name |
hexafluoromolybdenum(2-) |
InChI |
InChI=1S/6FH.Mo/h6*1H;/q;;;;;;+4/p-6 |
InChI Key |
FFDSCFZKYADRQA-UHFFFAOYSA-H |
SMILES |
F[Mo-2](F)(F)(F)(F)F |
Canonical SMILES |
F[Mo-2](F)(F)(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Properties
Hexafluoromolybdate(2−) is compared below with uranium hexafluoride ($UF6$) and hexaammonium molybdate ($(NH4)6Mo7O{24}·4H2O$) using key parameters:
Key Findings :
- Electronic Differences : The higher electronegativity of fluorine in $[MoF_6]^{2-}$ compared to oxygen in hexaammonium molybdate leads to stronger polarization effects, influencing redox behavior .
- Reactivity : $UF6$ is highly reactive with moisture, forming uranyl fluoride ($UO2F2$) and HF, whereas $[MoF6]^{2-}$ exhibits greater hydrolytic stability in neutral solutions .
- Thermal Behavior : $UF6$ sublimes at low temperatures (56°C), a property critical for gas-phase uranium enrichment, while $[MoF6]^{2-}$ decomposes above 300°C, releasing fluorine gas .
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